Hoveyda-Grubbs Catalyst 1st Generation

Catalog No.
S1900257
CAS No.
203714-71-0
M.F
C28H45Cl2OPRu
M. Wt
600.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hoveyda-Grubbs Catalyst 1st Generation

CAS Number

203714-71-0

Product Name

Hoveyda-Grubbs Catalyst 1st Generation

IUPAC Name

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane

Molecular Formula

C28H45Cl2OPRu

Molecular Weight

600.6 g/mol

InChI

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

KMKCJXPECJFQPQ-UHFFFAOYSA-L

SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Origin

HGC1 was first reported in 1995 by Robert H. Grubbs and Ali R. Hoveyda []. This well-defined ruthenium-based catalyst marked a significant advancement over the previously used, ill-defined ruthenium trichloride catalysts [].

Significance

HGC1's significance lies in its well-defined structure, leading to predictable reactivity and improved control over metathesis reactions. This has enabled the synthesis of complex organic molecules with greater efficiency and accuracy []. HGC1 also paved the way for the development of subsequent generations of Grubbs catalysts with even finer control over reaction selectivity [].


Molecular Structure Analysis

HGC1 features a central ruthenium (Ru) atom in the +2 oxidation state bonded to two chloride (Cl) ligands, an isopropoxyphenylmethylene ligand, and a bulky tricyclohexylphosphine (Cy₃P) ligand []. The key features are:

  • Ruthenium Carbene: The Ru-C double bond with a carbene character is crucial for metathesis activity.
  • Chelating Phosphine Ligand: The Cy₃P ligand chelates the Ru atom, enhancing its stability and influencing its reactivity [].
  • Steric Bulk: The bulky Cy₃P group creates a steric environment around the Ru center, affecting substrate binding and influencing the reaction selectivity.

Chemical Reactions Analysis

Synthesis

HGC1 is typically synthesized in a one-pot reaction from RuCl2(PPh3)3, phenyldiazomethane, and tricyclohexylphosphine [].

Reactions

HGC1 is primarily used as a catalyst in ring-closing metathesis (RCM) reactions. RCM involves the formation of a cyclic molecule by breaking and reforming carbon-carbon double bonds within a diene precursor [].

Balanced chemical equation for a generic RCM reaction:

R-CH=CH-CH2-CH=CH-R'  -->  cyclo-(R-CH=CH-CH2-CH=CH-R')  (HGC1 catalyst)

Physical And Chemical Properties Analysis

Data on specific physical properties of HGC1 like melting point and boiling point is limited due to its air and moisture sensitivity. However, it is known to be a yellow solid, soluble in common organic solvents like dichloromethane and dichloroethane. HGC1 is relatively stable under inert conditions but can decompose upon exposure to air or moisture [].

The mechanism of HGC1-mediated RCM involves a catalytic cycle with several key steps:

  • Initiation: Substrate binds to the Ru center, displacing a chloride ligand.
  • Metathesis: The Ru-carbene bond reacts with the substrate's double bond, forming a new metallocycle and releasing another alkene fragment.
  • Propagation: The newly formed metallocycle reacts with another substrate molecule, repeating the metathesis process.
  • Chain Termination: Termination occurs through various pathways, such as protodemetalation by a protic solvent or homodimerization of the Ru-carbene species.

Ring-Closing Metathesis (RCM)

RCM is a powerful organic reaction that allows for the formation of cyclic structures from unsaturated hydrocarbons. The Hoveyda-Grubbs Catalyst 1st Generation acts as a catalyst in this process, effectively promoting the formation of new carbon-carbon bonds at the double bonds (alkenes) of the starting materials. This reaction is highly valuable for synthesizing various complex molecules, including:

  • Macrocycles: Large cyclic molecules with unique properties useful in materials science and drug discovery .
  • Natural products: Many natural products with important biological activities possess cyclic structures. RCM facilitates the synthesis of these complex molecules for research purposes .
  • Polymers: RCM can be used to create specific types of polymers with tailored properties by incorporating cyclic units into their backbone .

Advantages of the Hoveyda-Grubbs Catalyst 1st Generation

The introduction of the Hoveyda-Grubbs Catalyst 1st Generation in 1995 marked a significant advancement in RCM catalysis. Here are some of its advantages:

  • Well-defined structure: Unlike previous RCM catalysts, the Hoveyda-Grubbs Catalyst possesses a well-defined molecular structure, allowing for better control over the reaction and improved reproducibility in research settings .
  • High activity: The catalyst exhibits high activity, promoting RCM reactions efficiently under mild reaction conditions .
  • Functional group tolerance: The catalyst tolerates a wider range of functional groups compared to earlier RCM catalysts, expanding its applicability in organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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